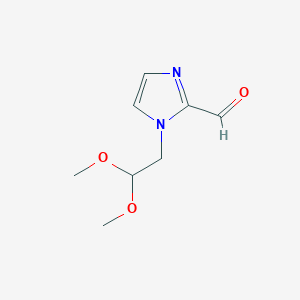![molecular formula C13H13N5 B3033588 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine CAS No. 107401-04-7](/img/structure/B3033588.png)
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Overview
Description
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and Madelung synthesis . The specific synthetic route for this compound involves the reaction of an indole derivative with a hydrazine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug development .
Mechanism of Action
The mechanism of action of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is unique due to its specific structure and the presence of both indole and hydrazine moieties. Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbaldehyde . These compounds share some biological activities but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-8(2)17-18-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-7,16H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCMCPQHHLPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=NC2=C1NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)
![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
![3-[(3-chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)
![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)
![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)
![3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)
